N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-FLUOROBENZAMIDE
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Overview
Description
N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-FLUOROBENZAMIDE is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure, featuring a triazolopyrimidine core, makes it a promising candidate for various biological activities.
Preparation Methods
The synthesis of N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-FLUOROBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting appropriate precursors under specific conditions. For instance, a reaction between 5-methyl-1,2,4-triazole and a suitable pyrimidine derivative can be carried out in the presence of a base and a solvent like dimethylformamide (DMF).
Chlorination and Hydroxylation: The synthesized triazolopyrimidine core is then subjected to chlorination and hydroxylation reactions to introduce the chloro and hydroxy groups at the desired positions.
Fluorobenzamide Formation: The final step involves coupling the modified triazolopyrimidine core with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form a dechlorinated product using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation and cancer progression.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell cycle arrest.
Pharmacological Research: It is explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-FLUOROBENZAMIDE involves inhibition of specific kinases, particularly CDKs. By binding to the active site of these kinases, the compound prevents their activity, leading to disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the CDK/cyclin complexes and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-FLUOROBENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the chloro and fluorobenzamide groups, which may result in different biological activities.
N-(6-Chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide: This derivative has a different amide group, which may affect its binding affinity and specificity towards target kinases.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN5O2/c1-6-9(14)11(22)20-13(16-6)18-12(19-20)17-10(21)7-4-2-3-5-8(7)15/h2-5H,1H3,(H2,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBAMHBLJANONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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